4-Terpineol, (-)-

Descripción

(-)-Terpinen-4-ol has been reported in Thymus marschallianus, Citrus reticulata, and other organisms with data available.

Propiedades

IUPAC Name |

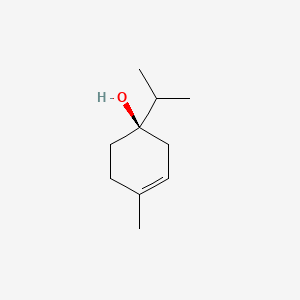

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@](CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033857 | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-76-5 | |

| Record name | (-)-Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20126-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020126765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Terpinen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VI196VS5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-4-Terpineol natural sources and isolation methods

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-4-Terpineol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-4-Terpineol, a monoterpene alcohol, is a naturally occurring compound of significant interest to the pharmaceutical and cosmetic industries due to its potent antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the primary natural sources of (-)-4-Terpineol and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of (-)-4-Terpineol

(-)-4-Terpineol is found in the essential oils of various aromatic plants. The most commercially significant source is Tea Tree (Melalealeuca alternifolia), but it is also present in other species.

Melaleuca alternifolia (Tea Tree)

The essential oil of Melaleuca alternifolia, commonly known as Tea Tree Oil (TTO), is the most abundant natural source of (-)-4-Terpineol. The concentration of terpinen-4-ol in TTO is a critical quality parameter, with international standards (ISO 4730) specifying a content of 30% to 48%[1]. The overall yield of essential oil from M. alternifolia leaves and terminal branches typically ranges from 1.23% (v/wet-wt) to 2.37% (v/dry-wt)[2].

Eucalyptus Species

Several species of Eucalyptus contain (-)-4-Terpineol in their essential oils, although generally in lower concentrations than M. alternifolia. The yield of essential oil from Eucalyptus species can vary significantly, ranging from 1.2% to 3% (w/w)[3]. The specific content of 4-terpineol is often not the major component but can be isolated.

Artemisia lavandulaefolia

The essential oil of Artemisia lavandulaefolia has been identified as another natural source of (-)-4-Terpineol. In one study, the essential oil was found to contain approximately 9.96% (-)-4-terpineol[4].

Physicochemical Properties of (-)-4-Terpineol

A summary of the key physicochemical properties of (-)-4-Terpineol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [5] |

| Molecular Weight | 154.25 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Odor | Pine-like, herbal, peppery | [1][6] |

| Boiling Point | 209 °C | [1][6] |

| Density | 0.926 - 0.931 g/cm³ at 20 °C | [1][5] |

| Flash Point | 79 °C (closed cup) | [5][6] |

| Solubility in Water | 3.87 x 10² mg/L at 25 °C | [1] |

| log Kow | 3.26 | [1][6] |

Isolation and Purification Methodologies

The isolation of (-)-4-Terpineol from its natural sources is typically a multi-step process involving the extraction of the essential oil followed by purification techniques to isolate the target compound.

Extraction of Essential Oils

Steam Distillation is the most common method for extracting essential oils from plant materials due to its efficiency and the fact that it does not use organic solvents[7][8].

-

Preparation of Plant Material: Freshly harvested leaves and terminal branches of M. alternifolia are loaded into the still. Chopping or shredding the plant material can increase the surface area and improve extraction efficiency[7].

-

Steam Generation and Introduction: Steam is generated in a separate boiler and introduced into the bottom of the still containing the plant material. The steam passes through the biomass, causing the volatile essential oils to vaporize[7][8].

-

Operating Conditions: The distillation is typically carried out at approximately 100 °C for a duration of 2 to 3 hours[8][9]. An optimal distillation time of 250 minutes has also been reported[2].

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid state[8]. Condenser temperatures are typically maintained between 35 to 55 °C[8].

-

Separation: The condensate, a mixture of essential oil and water (hydrosol), is collected in a separator (Florentine flask). Due to their different densities, the essential oil and water form separate layers, allowing for their separation[7][8].

Purification of (-)-4-Terpineol

Following the initial extraction of the essential oil, further purification is required to isolate (-)-4-Terpineol.

Fractional distillation is a highly effective technique for enriching the (-)-4-Terpineol content from the crude essential oil by separating compounds based on their boiling points[10].

-

Apparatus: A vacuum distillation column is used. The crude essential oil is placed in the reboiler[2].

-

Heating and Vaporization: The oil is heated, causing the different components to vaporize at different temperatures. A vacuum is applied to the system to reduce the boiling points of the compounds and prevent thermal degradation[2].

-

Fractionation: The vapor rises through a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles, leading to a better separation of components with close boiling points[11].

-

Collection: Fractions are collected at different temperature ranges. The fraction rich in (-)-4-Terpineol is collected separately. This process can increase the purity of terpinen-4-ol from around 45-50% to 75-90% or even over 95%[2][8].

-

Operating Conditions: The optimal reflux ratio for purifying TTO has been reported to be R=2[2].

For achieving high purity (-)-4-Terpineol, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for the isolation of pure compounds from a mixture[12].

-

Column: A C18 column (e.g., 250 mm × 10.0 mm, 5 µm) is typically used[13].

-

Mobile Phase: A suitable mobile phase is selected based on analytical HPLC. For example, an isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v) can be effective[13].

-

Sample Injection: The partially purified fraction rich in (-)-4-Terpineol is dissolved in the mobile phase and injected into the column[13].

-

Elution and Detection: The mobile phase is pumped through the column at a constant flow rate (e.g., 5 mL/min). The eluent is monitored by a UV detector at an appropriate wavelength[13].

-

Fraction Collection: Fractions are collected as the compounds elute from the column. The fractions containing pure (-)-4-Terpineol are identified by analytical techniques like GC-MS.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified compound[14].

Thin-Layer Chromatography (TLC)

TLC can be used for the separation and identification of (-)-4-Terpineol and for monitoring the progress of purification[15][16]. A combined 2D-MGD TLC/HPTLC method has been shown to successfully isolate highly pure terpinen-4-ol (100%) and α-terpineol (≥94%) from TTO[15][16].

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of (-)-4-Terpineol and other components in essential oils.

-

Column: A capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C held for a few minutes, followed by a ramp up to a final temperature of around 250 °C[1].

-

Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range appropriate for terpenes (e.g., m/z 40-400).

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and spectral libraries (e.g., NIST, Wiley)[1].

Data Presentation

Table 1: (-)-4-Terpineol Content in Various Natural Sources

| Natural Source | Plant Part | Essential Oil Yield | (-)-4-Terpineol Content (%) | Reference |

| Melaleuca alternifolia | Leaves & Twigs | 1.23% (v/wet-wt) - 2.37% (v/dry-wt) | 30 - 48 | [1][2] |

| Eucalyptus species | Leaves | 1.2% - 3% (w/w) | Variable | [3] |

| Artemisia lavandulaefolia | Aerial parts | Not specified | 9.96 | [4] |

Table 2: Purity of (-)-4-Terpineol After Different Isolation Stages

| Isolation Stage | Starting Material | Purity of (-)-4-Terpineol (%) | Reference |

| Steam Distillation | Melaleuca alternifolia leaves | 30 - 50 | [8] |

| Vacuum Fractional Distillation | Tea Tree Oil | 75 - >95 | [2][8] |

| 2D-MGD TLC/HPTLC | Tea Tree Oil | 100 | [15][16] |

Visualization of Workflows

Diagram 1: General Workflow for Isolation of (-)-4-Terpineol

Caption: General workflow for the isolation and purification of (-)-4-Terpineol.

Diagram 2: Steam Distillation Process

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition and antibacterial activities of seven Eucalyptus species essential oils leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ScenTree - Terpinen-4-ol (CAS N° 562-74-3) [scentree.co]

- 6. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ellementalpro.com [ellementalpro.com]

- 8. making.com [making.com]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of (-)-4-Terpineol

Introduction

(-)-4-Terpineol, a monoterpene alcohol, is a significant natural compound found in the essential oils of various aromatic plants, most notably Tea Tree oil (Melaleuca alternifolia)[1]. It is one of four isomers of terpineol[2][3]. This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-4-Terpineol, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, physical and chemical properties, and the experimental protocols used for their determination, supplemented with visualizations to illustrate key relationships and workflows.

Chemical Identity

(-)-4-Terpineol is characterized by a cyclohexene ring substituted with methyl and isopropyl groups, and a hydroxyl functional group.

| Identifier | Value |

| IUPAC Name | (1R)-4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol[4] |

| Synonyms | (-)-p-Menth-1-en-4-ol, (R)-p-Menth-1-en-4-ol, L-4-Terpineol[4] |

| Molecular Formula | C₁₀H₁₈O[1][3][4][5][6][7][8] |

| CAS Number | 20126-76-5[4][7][8] |

| InChI Key | WRYLYDPHFGVWKC-JTQLQIEISA-N[4] |

| SMILES | CC(C)[C@@]1(O)CCC(C)=CC1 |

Physicochemical Properties

The following tables summarize the key physicochemical properties of (-)-4-Terpineol.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 154.25 g/mol | [5][6][7][9] |

| Appearance | Colorless to pale yellow, oily liquid | [5][7][10] |

| Odor | Warm-peppery, mildly earthy, musty-woody, pine-like | [5][10] |

| Taste | Herbal pepper flavoring | [5] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 209-212 °C (at 760 mmHg) | [1][5][10] |

| 88-90 °C (at 6 mmHg) | [5][11] | |

| Melting Point | Data not available; remains liquid at low temperatures | [6] |

| Flash Point | 79 °C (closed cup) | [5][6] |

| Vapor Pressure | 0.04 mmHg at 25 °C | [10] |

Table 3: Optical and Other Properties

| Property | Value | Source(s) |

| Density | 0.934 g/mL at 20 °C | |

| Refractive Index | n20/D 1.479 | |

| Optical Rotation | [α]20/D -25±6°, neat | |

| LogP (Octanol/Water) | 3.26 | [5][10] |

Table 4: Solubility

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (387 mg/L at 25 °C) | [5][10] |

| Ethanol | Soluble | [12] |

| Oils | Soluble | [5] |

| DMF | 30 mg/ml | [4] |

| DMSO | 30 mg/ml | [4] |

Table 5: Stability and Reactivity

| Condition | Observation | Source(s) |

| Storage | Stable under recommended storage conditions (2-8 °C) | [5][7] |

| Atmospheric Degradation | Degraded by hydroxyl radicals (half-life ~3.7h) and ozone (half-life ~38 min) | [5] |

| Incompatibilities | Strong oxidizing agents | [13] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and identification of (-)-4-Terpineol.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Key signals include those for the methyl and isopropyl protons, olefinic proton, and hydroxyl proton.

-

¹³C NMR: Shows signals corresponding to the ten carbon atoms in the molecule, including the olefinic carbons and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS): The mass spectrum of 4-Terpineol typically shows a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns that aid in its identification[14][15].

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group, as well as bands corresponding to C-H and C=C stretching and bending vibrations[16].

Experimental Protocols

The determination of the physicochemical properties of (-)-4-Terpineol involves a range of standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of (-)-4-Terpineol and to confirm its identity.

-

Methodology:

-

Sample Preparation: A dilute solution of (-)-4-Terpineol is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Analysis: The retention time from the chromatogram is used for identification against a standard, and the mass spectrum is compared with library spectra for confirmation. The peak area in the chromatogram is proportional to the concentration, allowing for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of (-)-4-Terpineol.

-

Methodology:

-

Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. Radiofrequency pulses are applied to excite the nuclei (¹H or ¹³C). The relaxation of these nuclei emits signals that are detected and converted into a spectrum via a Fourier transform.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the peaks in the spectrum are analyzed to deduce the connectivity of atoms and the overall structure of the molecule.

-

Refractive Index Measurement

-

Objective: To measure the extent to which light is bent when passing through the liquid sample.

-

Methodology:

-

Instrumentation: An Abbe refractometer is commonly used.

-

Calibration: The instrument is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Measurement: A few drops of the (-)-4-Terpineol sample are placed on the prism of the refractometer. The prism is closed, and the temperature is controlled (typically at 20°C).

-

Reading: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields aligns with the crosshairs. The refractive index is then read from the instrument's scale.

-

Optical Rotation Measurement

-

Objective: To measure the rotation of plane-polarized light caused by the chiral molecule.

-

Methodology:

-

Instrumentation: A polarimeter is used for this measurement.

-

Sample Preparation: The measurement can be performed on the neat liquid or a solution of known concentration in a non-chiral solvent.

-

Measurement: The sample is placed in a polarimeter cell of a specific path length. Plane-polarized light (typically from a sodium lamp, D-line) is passed through the sample.

-

Analysis: The analyzer of the polarimeter is rotated until the light intensity is at a minimum. The angle of rotation is measured. The specific rotation is then calculated, taking into account the observed rotation, path length, and concentration (or density for a neat liquid).

-

Visualizations

Isomeric Relationship of Terpineols

The following diagram illustrates the structural relationship between the four isomers of terpineol, highlighting their shared molecular formula but different arrangements of the double bond and hydroxyl group.

References

- 1. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Terpineol - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ScenTree - Terpinen-4-ol (CAS N° 562-74-3) [scentree.co]

- 7. chemimpex.com [chemimpex.com]

- 8. scent.vn [scent.vn]

- 9. 4-Terpineol, (+)- | C10H18O | CID 2724161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijpjournal.com [ijpjournal.com]

- 11. 562-74-3 CAS MSDS (Terpinen-4-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 4-terpineol Manufacturer | Fresh Herbal Aroma Chemical [chemicalbull.com]

- 13. Terpinen-4-ol | 562-74-3 [chemicalbook.com]

- 14. Terpinen-4-ol [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Terpinen-4-ol [webbook.nist.gov]

(-)-4-Terpineol: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-4-Terpineol, a naturally occurring monoterpenoid alcohol, is a key bioactive constituent of various essential oils, most notably tea tree oil (from Melaleuca alternifolia). Its distinct chemical structure and stereochemistry give rise to a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the chemical properties, stereochemical nature, and biological significance of (-)-4-terpineol, with a focus on its underlying mechanisms of action. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

(-)-4-Terpineol, systematically named (1R)-4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol, is a p-menthane derivative with a tertiary alcohol functional group. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | (1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | [1][2] |

| Molecular Formula | C10H18O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [2][3] |

| CAS Number | 20126-76-5 | [1][2] |

| InChI Key | WRYLYDPHFGVWKC-JTQLQIEISA-N | [1][2][4] |

| SMILES | CC1=CC--INVALID-LINK--(C(C)C)O | [1] |

| Physicochemical Property | Value | Conditions | Reference |

| Appearance | Colorless to pale yellow liquid | ||

| Odor | Pine-like, woody, musty | ||

| Boiling Point | 209 °C | Atmospheric pressure | [5] |

| 88-90 °C | 6-8 mmHg | [3][5] | |

| Density | 0.930 - 0.936 g/mL | 20°C | [3] |

| Refractive Index | 1.4760 - 1.4820 | 20°C, 589 nm | [3][6] |

| Optical Rotation [α]D | -19° to -31° | 20°C, neat | [3][6] |

| Water Solubility | Slightly soluble | [7][5] | |

| Solubility in Organic Solvents | Soluble in oils and ethanol | [5] |

Stereochemistry

The biological activity of 4-terpineol is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the C1 carbon atom, leading to two enantiomeric forms: (+)-4-terpineol and (-)-4-terpineol. The (-)-enantiomer corresponds to the (R)-configuration according to the Cahn-Ingold-Prelog priority rules.[1][3][4]

Experimental Protocols

Synthesis of (-)-4-Terpineol

A common method for the preparation of 4-terpineol involves the acid-catalyzed hydration of sabinene or the hydrolysis of terpinolene. A general laboratory-scale synthesis from limonene is outlined below.[3]

Protocol: Synthesis of 4-Terpineol from Limonene

-

Reaction Setup: Dissolve 136g of limonene in 500ml of formic acid in a reaction vessel.

-

Acid Addition: Slowly add 300g of 30% hydrochloric acid to the solution while stirring.

-

Reaction Conditions: Maintain the reaction temperature at 30°C for 20-25 hours.

-

Quenching: Pour the reaction mixture into 2L of ice-cold water and stir vigorously.

-

Extraction: Separate the organic phase.

-

Hydrolysis: Add 300ml of isopropanol and 50g of 30% sodium hydroxide solution to the organic phase and reflux for 2 hours.

-

Purification: Perform a vacuum distillation to remove most of the water and organic solvents. Cool the residue and wash it repeatedly with water.

-

Recrystallization: Recrystallize the solid product from a small amount of petroleum ether to yield 4-terpineol.

Chiral Gas Chromatography (GC) Analysis

The enantiomeric purity of (-)-4-terpineol can be determined using chiral gas chromatography.

Protocol: Chiral GC-FID Analysis

-

Instrument: Agilent 7890A GC system with FID detector.[6]

-

Column: HP-chiral-20B fused silica capillary column (30 m x 0.32 mm, 0.25 µm film thickness).[6]

-

Oven Temperature Program:

-

Inlet Temperature: 250°C (split ratio 1:100).[6]

-

Detector Temperature: 300°C.[6]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[6]

-

Injection Volume: 0.1 µL.[6]

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of (-)-4-terpineol on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in 96-well plates at a suitable density and incubate for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of (-)-4-terpineol (e.g., 0, 1, 10, 100, 1000, 10000 µM) for 24 hours.[2]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[2][8]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of (-)-4-terpineol can be investigated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Cytokine Production in Macrophages

-

Cell Culture: Culture a human monocytic cell line (e.g., U937) and differentiate them into macrophages.[7]

-

Treatment: Pre-treat the macrophages with various concentrations of (-)-4-terpineol for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.[7]

-

Cytokine Measurement: After incubation, collect the cell culture supernatant.

-

ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA kits.[7]

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Biological Activity and Signaling Pathways

(-)-4-Terpineol exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

(-)-4-Terpineol has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[7]

Anticancer Effects via PI3K/Akt and mTOR Signaling Pathways

The anticancer activity of (-)-4-terpineol is partly attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, survival, and metabolism.

Conclusion

(-)-4-Terpineol is a monoterpenoid of significant interest to the scientific and drug development communities. Its well-defined chemical structure and specific stereochemistry are central to its diverse biological activities. The detailed protocols and summarized data provided in this guide serve as a valuable resource for researchers investigating its therapeutic potential. Further exploration of its mechanisms of action and the development of novel delivery systems will be crucial in translating the promising in vitro and in vivo findings into clinical applications.

References

- 1. Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101613255B - Method for preparing 4-terpineol - Google Patents [patents.google.com]

- 4. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. foreverest.net [foreverest.net]

An In-depth Technical Guide on the Biosynthesis of (-)-4-Terpineol in Melaleuca alternifolia

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the biosynthetic pathway of (-)-4-terpineol, the principal bioactive component of tea tree oil derived from Melaleuca alternifolia. It details the enzymatic steps from primary metabolites to the final monoterpene product, with a focus on the key enzymes involved, particularly terpene synthases (TPS). Quantitative data on enzyme kinetics and product distribution are presented, alongside detailed experimental protocols for the characterization of these pathways. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate understanding. This guide is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Melaleuca alternifolia, commonly known as the tea tree, is a plant species native to Australia. Its essential oil, tea tree oil, is renowned for its broad-spectrum antimicrobial and anti-inflammatory properties, which are primarily attributed to its high concentration of terpinen-4-ol.[1][2][3] The biosynthesis of this C10 monoterpene is a complex process involving multiple enzymatic steps localized within the plant's plastids. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the yield and quality of tea tree oil.

Natural populations of M. alternifolia exhibit significant chemical variation, leading to the classification of at least six distinct chemotypes. These are characterized by the dominance of one of three key monoterpenes: terpinen-4-ol, terpinolene, or 1,8-cineole, along with intermediate profiles.[4][5][6][7] This variation is largely governed by the expression and activity of specific terpene synthase (TPS) enzymes.[4][8]

The Biosynthetic Pathway of (-)-4-Terpineol

The biosynthesis of (-)-4-terpineol, a monoterpene, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway is the primary source of precursors for monoterpenes, diterpenes, and carotenoids.[9]

The MEP Pathway: Formation of Geranyl Diphosphate (GPP)

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The key steps and enzymes of this pathway are outlined below.

The final step before monoterpene synthesis involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP), which is the universal precursor for all monoterpenes.[10]

Terpene Synthases: The Key to Monoterpene Diversity

The structural diversity of monoterpenes in M. alternifolia is generated by the action of a family of enzymes known as terpene synthases (TPS). These enzymes catalyze the conversion of GPP into a variety of cyclic and acyclic monoterpenes.[11] In M. alternifolia, several TPS enzymes have been identified and characterized, each with a distinct product profile that contributes to the plant's overall chemotype.[4][5][12]

Formation of (-)-4-Terpineol via Sabinene Hydrate Synthase

Research has shown that (-)-4-terpineol is not directly synthesized by a dedicated terpinen-4-ol synthase in M. alternifolia. Instead, its immediate precursor is (Z)-sabinene hydrate.[4] This precursor is produced from GPP by the enzyme sabinene hydrate synthase (MaTPS-SaH) . Following its enzymatic formation, (Z)-sabinene hydrate undergoes a non-enzymatic rearrangement in planta to yield terpinen-4-ol.[4] The MaTPS-SaH enzyme also produces several other minor monoterpene products.[4]

The biosynthesis pathway is visualized in the diagram below:

Caption: Biosynthesis of (-)-4-Terpineol in M. alternifolia.

Quantitative Data

The product specificity and kinetic properties of the key terpene synthases from M. alternifolia determine the final essential oil profile.

Table 1: Product Distribution of Characterized M. alternifolia Terpene Synthases with GPP as Substrate

| Enzyme | Major Product(s) | % of Total Products | Minor Products | Reference |

| MaTPS-SaH | (Z)-Sabinene hydrate | Not specified | α-terpinene, γ-terpinene, terpinolene | [4] |

| MaTPS-CinA/B | 1,8-Cineole | Not specified | Sabinene, limonene, α-terpineol | [4] |

| MaTPS-Tln | Terpinolene | Not specified | α-phellandrene | [4] |

Note: Quantitative percentages for product distribution were not detailed in the provided search results, but the major and minor products were identified.

Table 2: Kinetic Properties of M. alternifolia Terpene Synthases

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| MaTPS-SaH | GPP | 2.4 ± 0.4 | 0.026 ± 0.001 | 10,833 | [5][13] |

| MaTPS-CinA | GPP | 2.1 ± 0.3 | 0.038 ± 0.001 | 18,095 | [5][13] |

| MaTPS-Tln | GPP | 1.1 ± 0.2 | 0.021 ± 0.001 | 19,091 | [5][13] |

Experimental Protocols

The characterization of the (-)-4-terpineol biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Functional Characterization of Terpene Synthases

This protocol describes the expression of TPS genes in a heterologous system and the subsequent analysis of their enzymatic activity.

-

Gene Isolation and Cloning:

-

Extract total RNA from young leaves of M. alternifolia.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify full-length TPS coding sequences using gene-specific primers.

-

Clone the amplified sequences into an expression vector (e.g., pASK-IBA7 or pET series) suitable for protein expression in E. coli.

-

-

Heterologous Protein Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow bacterial cultures at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., anhydrotetracycline or IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

-

Enzyme Extraction:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer (e.g., 50 mM MOPS pH 7.0, 10% glycerol, 5 mM DTT).

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to obtain the crude protein extract in the supernatant.

-

-

Enzyme Assay: [4]

-

Prepare a reaction mixture in a 1 mL GC vial containing:

-

50 µL of crude protein extract.

-

50 µL of assay buffer (e.g., 10 mM MOPSO pH 7.0, 1 mM DTT, 10% v/v glycerol).

-

10 mM MgCl2 (as a divalent metal cofactor).

-

10 µM Geranyl Diphosphate (GPP) as the substrate.

-

-

Seal the vial with a Teflon-lined cap.

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Analysis by SPME-GC-MS: [4]

-

Stop the reaction by adding a stop solution (e.g., saturated NaCl).

-

Expose a Solid Phase Microextraction (SPME) fiber (e.g., 100 µm PDMS) to the headspace of the vial for 30 minutes to adsorb the volatile terpene products.

-

Inject the adsorbed compounds into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification.

-

GC Conditions (example): Use a non-polar column (e.g., DB-5). Set an initial oven temperature of 60°C, hold for 1-2 minutes, then ramp to 240-280°C at a rate of 3-5°C/min.[14]

-

MS Conditions: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Identify products by comparing their mass spectra and retention indices with authentic standards and mass spectral libraries (e.g., NIST).

-

Protocol: Quantification of Terpenes from Leaf Tissue

This protocol describes the extraction and analysis of terpenes from M. alternifolia leaves.

-

Sample Preparation:

-

Harvest young, fully expanded leaves.

-

Freeze the leaves immediately in liquid nitrogen and store at -80°C.

-

Lyophilize (freeze-dry) the tissue and grind to a fine powder.

-

-

Solvent Extraction: [9]

-

Weigh approximately 10-20 mg of dried leaf powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of a suitable solvent (e.g., ethanol or hexane) containing an internal standard (e.g., tridecane or isobutylbenzene) at a known concentration.

-

Vortex vigorously and incubate with shaking for 1-2 hours at room temperature.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

-

GC-MS Analysis:

-

Transfer the supernatant to a GC vial.

-

Inject 1 µL of the extract into the GC-MS system.

-

Use the same GC-MS conditions as described in Protocol 4.1, step 5.

-

Quantify individual terpenes by comparing their peak areas to the peak area of the internal standard and referencing a calibration curve generated with authentic standards.

-

Workflow and Logic Diagrams

The following diagram illustrates the typical experimental workflow for investigating terpene biosynthesis in M. alternifolia.

Caption: Experimental workflow for TPS identification and characterization.

Conclusion

The biosynthesis of (-)-4-terpineol in Melaleuca alternifolia is a multi-step process culminating in the activity of a specific terpene synthase, MaTPS-SaH, which produces (Z)-sabinene hydrate as an intermediate. The subsequent non-enzymatic rearrangement of this intermediate yields the final product. The diversity of other terpene synthases, such as MaTPS-Cin and MaTPS-Tln, accounts for the observed chemotypic variation within the species. The protocols and data presented in this guide provide a framework for further research into the molecular mechanisms of terpenoid biosynthesis, which can inform breeding programs and metabolic engineering strategies to enhance the production of this medicinally important compound.

References

- 1. Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpjournal.com [ijpjournal.com]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. Four terpene synthases contribute to the generation of chemotypes in tea tree (Melaleuca alternifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Four terpene synthases contribute to the generation of chemotypes in tea tree (Melaleuca alternifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A biochemical interpretation of terpene chemotypes in Melaleuca alternifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The regulation of quantitative variation of foliar terpenes in medicinal tea tree Melaleuca alternifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [researchportal.scu.edu.au]

- 12. Research Portal [researchportal.scu.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Spectroscopic Data for (-)-4-Terpineol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for (-)-4-Terpineol. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. This document outlines detailed experimental protocols and presents spectroscopic data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Terpineol. While the focus is on the (-)-enantiomer, the presented data is often reported for the racemic or unspecified mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Terpineol (400 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.59 | m | - |

| 2 | 1.92 | m | - |

| 3 | 5.29 | br s | - |

| 5 | 2.14 | m | - |

| 6 | 1.56 | m | - |

| 7 (CH₃) | 1.67 | s | - |

| 8 (CH) | 1.85 | sept | 6.9 |

| 9, 10 (CH₃) | 0.92, 0.94 | d | 6.9 |

| OH | 1.35 | s | - |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values found in spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for 4-Terpineol (100 MHz, CDCl₃) [1]

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 45.1 |

| 2 | 26.9 |

| 3 | 121.0 |

| 4 | 134.1 |

| 5 | 26.4 |

| 6 | 31.0 |

| 7 (CH₃) | 23.4 |

| 8 (CH) | 34.3 |

| 9, 10 (CH₃) | 16.9, 17.0 |

| C-OH (C4') | 72.8 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a vital technique for separating and identifying volatile compounds. The gas chromatogram provides the retention time (RT), and the mass spectrum reveals the fragmentation pattern of the molecule, which is crucial for its identification.

Table 3: GC-MS Fragmentation Data for 4-Terpineol

| m/z | Relative Abundance (%) | Proposed Fragment |

| 154 | 5-15 | [M]⁺ |

| 139 | 5-10 | [M - CH₃]⁺ |

| 136 | 10-20 | [M - H₂O]⁺ |

| 121 | 30-40 | [M - H₂O - CH₃]⁺ |

| 93 | 100 | [C₇H₉]⁺ (Base Peak) |

| 71 | 40-60 | [C₅H₇O]⁺ |

| 59 | 20-30 | [C₃H₇O]⁺ |

| 43 | 50-70 | [C₃H₇]⁺ |

Note: The fragmentation pattern can be influenced by the ionization energy and the specific GC-MS instrument parameters.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of (-)-4-Terpineol.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified (-)-4-Terpineol.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

- ¹H NMR:

- Spectral Width: 12 ppm

- Acquisition Time: 4 seconds

- Relaxation Delay: 1 second

- Number of Scans: 16

- Pulse Angle: 30°

- ¹³C NMR:

- Spectral Width: 240 ppm

- Acquisition Time: 1 second

- Relaxation Delay: 2 seconds

- Number of Scans: 1024

- Pulse Program: Proton-decoupled

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

- Integrate the peaks in the ¹H NMR spectrum.

- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

GC-MS Protocol

This protocol details a standard method for the GC-MS analysis of (-)-4-Terpineol.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of (-)-4-Terpineol in a suitable solvent such as hexane or ethyl acetate.

- Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

2. GC-MS Instrument Conditions:

- Gas Chromatograph (GC):

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL.

- Injection Mode: Split (split ratio of 50:1).

- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: 5 °C/min to 240 °C.

- Hold: 5 minutes at 240 °C.

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-400.

3. Data Analysis:

- Identify the peak corresponding to (-)-4-Terpineol based on its retention time.

- Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

- Analyze the fragmentation pattern to support the identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (-)-4-Terpineol.

Caption: Workflow for the spectroscopic analysis of (-)-4-Terpineol.

References

Mechanism of action of (-)-4-Terpineol as an antimicrobial agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-4-Terpineol, a monoterpene alcohol and the primary active constituent of tea tree oil ( Melaleuca alternifolia), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the mechanisms through which (-)-4-terpineol exerts its antimicrobial effects, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Core Mechanism of Action: Multi-Target Disruption

The antimicrobial efficacy of (-)-4-terpineol stems from its ability to disrupt multiple cellular targets in microorganisms, leading to a cascade of events that culminate in cell death. The primary mechanisms include disruption of the cell membrane and wall, interference with protein and DNA synthesis, and inhibition of biofilm formation.

Disruption of Cell Membrane and Wall Integrity

The lipophilic nature of (-)-4-terpineol allows it to readily partition into the lipid bilayer of microbial cell membranes. This interaction leads to a loss of membrane integrity and function.

-

Increased Permeability: (-)-4-Terpineol disrupts the structural organization of the membrane, leading to an increase in its permeability.[1][2] This has been demonstrated by the leakage of intracellular components.

-

Ion Leakage: A key indicator of membrane damage is the efflux of essential ions. Studies have shown that treatment with (-)-4-terpineol results in the release of Ca²⁺ and Mg²⁺ ions from bacterial cells.[1][2]

-

Protein Leakage: Damage to the cell wall and membrane also leads to the leakage of larger molecules. The release of lactate dehydrogenase (LDH), a cytoplasmic enzyme, has been observed following exposure to (-)-4-terpineol, indicating significant cell wall and membrane damage.[1][2]

Transmission electron microscopy has visually confirmed these effects, revealing damage to the cell membrane and wall of bacteria such as Streptococcus agalactiae, leading to plasmolysis and inconspicuous chromatins.[1][2]

Interference with Macromolecular Synthesis

Beyond its effects on the cell envelope, (-)-4-terpineol has been shown to interfere with essential cellular processes, including protein and DNA synthesis.[1][2][3] While the precise molecular targets are still under investigation, studies using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and 4′,6-diamidino-2-phenylindole (DAPI) staining have indicated that (-)-4-terpineol can affect both protein and DNA synthesis in bacteria.[1][2] One proposed target is the penicillin-binding protein 2a (PBP2a) in Staphylococcus aureus, which would interfere with cell wall synthesis.[4]

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. (-)-4-Terpineol has demonstrated significant activity against biofilms. It can inhibit biofilm formation at sub-inhibitory concentrations and also act on preformed biofilms in a dose-dependent manner.[4] For instance, against S. aureus, biofilm formation inhibition was greater than 80% at 0.5x MIC and approximately 90% at 2x and 4x MIC.[4] This antibiofilm activity is partly attributed to its ability to destabilize the cell membrane.[5] Furthermore, it can downregulate the expression of genes involved in adherence, such as gbpA in Streptococcus mutans and slpA in Lactobacillus acidophilus.[5][6]

Synergistic Effects with Conventional Antibiotics

An important aspect of (-)-4-terpineol's potential is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, has been observed when (-)-4-terpineol is combined with cefazolin, oxacillin, and meropenem against S. aureus.[3][4] This suggests that (-)-4-terpineol may act as a bacterial resistance-modifying agent, possibly by inhibiting drug-degrading enzymes or efflux pumps.[4]

Quantitative Antimicrobial Activity

The antimicrobial potency of (-)-4-terpineol is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A substance is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[4]

| Microorganism | MIC | MBC | Effect | Reference |

| Staphylococcus aureus (ATCC 25923) | 0.25% (v/v) | 0.5% (v/v) | Bactericidal | [4] |

| Staphylococcus aureus (ATCC 13150) | 0.25% (v/v) | 0.5% (v/v) | Bactericidal | [4] |

| Methicillin-resistant S. aureus (MRSA) | 0.25% (v/v) | 0.5% (v/v) | Bactericidal | [4] |

| Streptococcus agalactiae | 98 µg/mL | 196 µg/mL | Bactericidal | [2] |

| Azole-susceptible C. albicans | 0.06% (v/v) (MIC₉₀) | - | - | [7] |

| Azole-resistant C. albicans | 0.06% (v/v) (MIC₉₀) | - | - | [7] |

Table 1: Minimum Inhibitory and Bactericidal Concentrations of (-)-4-Terpineol.

| Antibiotic | Interaction with (-)-4-Terpineol against S. aureus | FICI | Reference |

| Cefazolin | Synergism | ≤ 0.5 | [4] |

| Oxacillin | Synergism | ≤ 0.5 | [4] |

| Meropenem | Synergism | ≤ 0.5 | [4] |

| Gentamicin | Indifference | 1 ≤ FICI < 4 | [4] |

| Vancomycin | Indifference | 1 ≤ FICI < 4 | [4] |

Table 2: Synergistic Interactions of (-)-4-Terpineol with Antibiotics. FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

(-)-4-Terpineol stock solution

-

Resazurin solution (as a viability indicator, optional)

Procedure:

-

Prepare serial two-fold dilutions of (-)-4-terpineol in the broth medium in the wells of a 96-well plate.

-

Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity. If using resazurin, the MIC is the lowest concentration that prevents a color change from blue to pink.

Membrane Permeability Assay using Fluorescent Probes

This assay measures the ability of an agent to permeabilize the bacterial membranes using fluorescent dyes that are otherwise membrane-impermeable.

Materials:

-

Bacterial suspension

-

N-phenyl-1-naphthylamine (NPN) for outer membrane permeability

-

Propidium Iodide (PI) for inner membrane permeability

-

Fluorometer or fluorescence microplate reader

Procedure (Outer Membrane - NPN Uptake):

-

Harvest and wash bacterial cells, then resuspend in a suitable buffer (e.g., PBS).

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Add different concentrations of (-)-4-terpineol to the wells.

-

Measure the fluorescence intensity immediately and over time (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.[8]

Procedure (Inner Membrane - PI Uptake):

-

Similar to the NPN assay, treat the bacterial suspension with (-)-4-terpineol.

-

Add PI to the suspension.

-

Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates PI has entered the cell and intercalated with DNA, signifying inner membrane damage.[8][9]

Transmission Electron Microscopy (TEM) of Treated Bacteria

TEM allows for the high-resolution visualization of ultrastructural changes within bacterial cells following treatment.

Procedure:

-

Bacterial Culture and Treatment: Grow bacteria to the mid-logarithmic phase and treat with (-)-4-terpineol at MIC or supra-MIC concentrations for a defined period.

-

Fixation: Harvest the cells by centrifugation and fix them, typically with 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate), often overnight at 4°C.[10]

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide to enhance contrast.[10]

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 95%, 100%).[10]

-

Infiltration and Embedding: Infiltrate the samples with resin (e.g., Epon) and embed them in molds for polymerization.[10]

-

Sectioning and Staining: Cut ultrathin sections using an ultramicrotome and stain them with uranyl acetate and lead citrate to further enhance contrast.[11]

-

Imaging: Examine the sections under a transmission electron microscope.

Visualizing the Mechanisms

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

Caption: Mechanism of action of (-)-4-Terpineol against bacterial cells.

Caption: Workflow for key experimental protocols.

Conclusion

(-)-4-Terpineol exhibits a multifaceted mechanism of antimicrobial action, primarily targeting the microbial cell envelope, leading to increased permeability and leakage of cellular contents. It also interferes with essential biosynthetic pathways and effectively inhibits biofilm formation. Its synergistic interactions with conventional antibiotics further underscore its potential as a therapeutic agent or as an adjunct to existing therapies. The detailed protocols and data presented in this guide provide a solid foundation for further research into the antimicrobial properties of (-)-4-terpineol and its development as a novel antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens [mdpi.com]

- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial effects of terpinen-4-ol against oral pathogens and its capacity for the modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of (-)-4-Terpineol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-4-Terpineol, a major bioactive monoterpenoid alcohol found in tea tree oil (Melaleuca alternifolia), has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, focusing on its modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and drug development efforts. While the anti-inflammatory effects are well-documented, further investigation is warranted to fully elucidate its interactions with specific molecular targets and to explore its potential therapeutic applications.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel therapeutic agents.

(-)-4-Terpineol has emerged as a promising natural compound with potent anti-inflammatory activities. This guide synthesizes the existing scientific literature to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of (-)-4-Terpineol.

Mechanisms of Anti-inflammatory Action

(-)-4-Terpineol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

(-)-4-Terpineol has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Figure 1: (-)-4-Terpineol's inhibition of the NF-κB signaling cascade.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. The effect of (-)-4-Terpineol on the MAPK pathway appears to be complex and may be cell-type and stimulus-dependent.

Some studies suggest that (-)-4-Terpineol can interfere with the p38 and ERK MAPK pathways, which are involved in the expression of pro-inflammatory cytokines.[1][2] However, other research indicates that the modulation of cytokine production by (-)-4-Terpineol is not mediated by changes in p38 MAPK activation.[2] This discrepancy highlights the need for further investigation to clarify the precise role of (-)-4-Terpineol in MAPK signaling.

Figure 2: Potential modulation of the MAPK pathway by (-)-4-Terpineol.

Inhibition of Pro-inflammatory Mediators

(-)-4-Terpineol has been shown to significantly reduce the production of a wide array of pro-inflammatory mediators, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

-

Prostaglandins: Prostaglandin E2 (PGE2), a key mediator of pain and inflammation, through the potential inhibition of cyclooxygenase-2 (COX-2).

-

Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.

The inhibition of these mediators contributes to the overall anti-inflammatory effect of (-)-4-Terpineol.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory effects of (-)-4-Terpineol from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of (-)-4-Terpineol

| Cell Line | Inflammatory Stimulus | Mediator Inhibited | Concentration of (-)-4-Terpineol | % Inhibition / IC50 | Reference |

| Human Monocytes | LPS | TNF-α, IL-1β, IL-10 | 0.125% (water-soluble components) | ~50% | [3] |

| Human Monocytes | LPS | PGE2 | 0.125% (water-soluble components) | ~30% | [3] |

| U937 Macrophages | LPS | IL-1β, IL-6, IL-10 | 0.059% | Significant reduction | [2] |

| RAW 264.7 Macrophages | LPS | NO | Not specified | IC50 not specified | [4] |

Note: Specific IC50 values for COX-2 and iNOS inhibition by (-)-4-Terpineol are not consistently reported in the reviewed literature.

Table 2: In Vivo Anti-inflammatory Activity of (-)-4-Terpineol

| Animal Model | Inflammatory Agent | Route of Administration | Dose of (-)-4-Terpineol | Effect | Reference |

| Rat | Carrageenan (paw edema) | Topical | 0.03-6.0 mg/paw | Dose-dependent reduction in edema | [5] |

| Rat | Complete Freund's Adjuvant (arthritis) | Subcutaneous | 60 mg/kg | 73.42% reduction in paw volume | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of (-)-4-Terpineol.

In Vitro LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines using Lipopolysaccharide (LPS) and subsequent treatment with (-)-4-Terpineol.

Figure 3: General workflow for in vitro LPS-induced inflammation studies.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or U937)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for U937 differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

(-)-4-Terpineol

-

Phosphate-buffered saline (PBS)

-

ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6)

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, etc.)

-

Griess reagent for nitric oxide measurement

Procedure:

-

Cell Culture: Culture macrophage cells in appropriate medium at 37°C in a 5% CO₂ incubator. For U937 cells, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Seeding: Seed the cells into appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blotting) at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-cytotoxic concentrations of (-)-4-Terpineol for a specified time (e.g., 1 hour).

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the plates for a designated period (e.g., 24 hours for cytokine production).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA and nitric oxide measurement using the Griess assay.

-

Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis.

-

-

Analysis:

-

ELISA: Perform ELISA according to the manufacturer's instructions to quantify the levels of secreted cytokines.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect the phosphorylation status and total protein levels of key signaling molecules.

-

Griess Assay: Measure the nitrite concentration in the supernatant as an indicator of NO production.

-

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.

Figure 4: Workflow for the carrageenan-induced paw edema model.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (lambda, type IV)

-

(-)-4-Terpineol

-

Vehicle for (-)-4-Terpineol administration

-

Plethysmometer or digital calipers

-

Saline solution (0.9% NaCl)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into different groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and treatment groups receiving different doses of (-)-4-Terpineol.

-

Compound Administration: Administer (-)-4-Terpineol or the vehicle to the respective groups via the desired route (e.g., topically to the paw or systemically via oral gavage or intraperitoneal injection) at a specified time before carrageenan injection (e.g., 30-60 minutes).

-

Induction of Edema: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (ΔV_treatment / ΔV_control)] x 100 where ΔV is the change in paw volume.

-

Histopathological Analysis (Optional): At the end of the experiment, the animals can be euthanized, and the paw tissue collected for histopathological examination to assess the infiltration of inflammatory cells.

Future Directions and Conclusion

(-)-4-Terpineol has demonstrated compelling anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory mediators. The available data suggest its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

However, several areas require further investigation:

-

Nrf2 Pathway: There is currently a lack of direct evidence for the involvement of the Nrf2/HO-1 pathway in the anti-inflammatory action of (-)-4-Terpineol. Investigating this pathway could reveal additional antioxidant and cytoprotective mechanisms.

-

MAPK Pathway Specificity: The precise effects of (-)-4-Terpineol on the individual components of the p38, ERK, and JNK pathways need to be clarified to understand its nuanced role in MAPK signaling.

-

Specific Molecular Targets: Identifying the direct molecular targets of (-)-4-Terpineol within the inflammatory cascades will be crucial for understanding its mechanism of action at a deeper level.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of (-)-4-Terpineol in human inflammatory conditions.

References

- 1. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Efficacy of (-)-4-Terpineol: A Technical Guide

An In-depth Examination of the Antifungal Activity Spectrum, Mechanisms of Action, and Experimental Evaluation of (-)-4-Terpineol for Researchers, Scientists, and Drug Development Professionals.

(-)-4-Terpineol, a monoterpenoid alcohol and the principal active constituent of tea tree oil (from Melaleuca alternifolia), has garnered significant attention for its broad-spectrum antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of its antifungal activity, presenting quantitative data, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action against a variety of fungal pathogens.

Antifungal Activity Spectrum: Quantitative Data

The antifungal activity of (-)-4-Terpineol has been demonstrated against a wide range of fungi, including yeasts, molds, and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values reported in various studies.

Table 1: Antifungal Activity of (-)-4-Terpineol against Yeast Species

| Fungal Species | Strain Type | MIC Range | MFC Range | Reference |

| Candida albicans | Azole-susceptible | 0.06% (v/v) (MIC₉₀) | - | [3] |

| Candida albicans | Azole-resistant | 0.06% (v/v) (MIC₉₀) | - | [3] |

| Candida albicans | Oral isolates | 0.06 - 0.5% | - | [4] |

| Candida spp. | - | 0.125% - 0.5% | - | [5] |

| Histoplasma capsulatum | Yeast phase | 40 - 350 µg/mL | 170 - 1420 µg/mL | [6][7] |

Table 2: Antifungal Activity of (-)-4-Terpineol against Molds and Dimorphic Fungi

| Fungal Species | Strain Type | MIC Range | MFC Range | Reference |

| Aspergillus flavus | - | Complete inhibition | - | [8] |

| Aspergillus niger | - | - | - | [9] |

| Aspergillus ochraceus | - | - | - | [10][11] |

| Botrytis cinerea | - | High activity | - | [8][12] |

| Coccidioides posadasii | Filamentous phase | 350 - 5720 µg/mL | - | [6][7] |

| Fusarium cerealis | - | Complete killing at 0.5% | - | [8] |

| Histoplasma capsulatum | Filamentous phase | 20 - 1420 µg/mL | - | [6] |

| Penicillium sp. | - | - | - | [13] |

Table 3: Antifungal Activity of (-)-4-Terpineol against Dermatophytes

| Fungal Species | Strain Type | MIC Range | MFC Range | Reference |

| Trichophyton rubrum | - | - | - | [1] |

| Trichophyton interdigitale | - | - | - | [5] |

Mechanisms of Antifungal Action